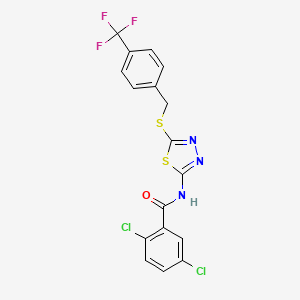

2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

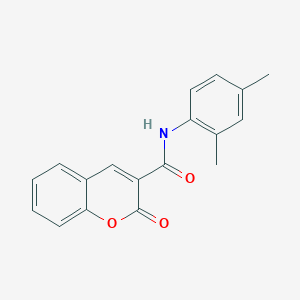

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide group. Benzamides have various applications in medicine and biology .

Synthesis Analysis

The synthesis of such compounds typically involves reactions of arylamine compounds with acyl chloride compounds . The specific synthesis process for this compound would depend on the exact structure and functional groups present.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which can provide information about the compound’s structure and chemical bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis and application of thiadiazole derivatives, including compounds structurally related to 2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been extensively studied. These compounds are synthesized through various chemical reactions and have shown potential in biological activities such as antimicrobial and anticancer properties.

Anticancer Evaluation : Novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups have been synthesized using microwave-assisted, solvent-free methods. These compounds have demonstrated promising in vitro anticancer activity against various human cancer cell lines. The study highlights the structural confirmation through spectroscopic methods and evaluates the compounds’ biological properties (Tiwari et al., 2017).

Antifungal Agents : The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been explored for potential antifungal activities. These compounds were prepared through reactions involving 5-(bromoacetyl) salicylamide and evaluated for their effectiveness against fungal infections, showcasing the chemical versatility of thiadiazole compounds (Narayana et al., 2004).

Synthetic Methodologies : Studies have developed convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the chemical reactivity and utility of thioamides in organic synthesis. Such methodologies provide a foundation for synthesizing structurally complex and biologically significant compounds (Takikawa et al., 1985).

Fluorescent Complexes : The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been reported, highlighting their photophysical properties. These studies indicate the potential of thiadiazole derivatives in developing new fluorescent materials with applications in bioimaging and sensors (Zhang et al., 2017).

Antimicrobial Activity : Synthesis of thiadiazolobenzamide and its metal complexes has been explored, focusing on their structural characterization and potential antimicrobial properties. This research underscores the versatility of thiadiazole compounds in creating new agents that could be effective against various microbial pathogens (Adhami et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3N3OS2/c18-11-5-6-13(19)12(7-11)14(26)23-15-24-25-16(28-15)27-8-9-1-3-10(4-2-9)17(20,21)22/h1-7H,8H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXVHPTWJCXMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2927792.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2927804.png)

![2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2927806.png)

![3,5-Dimethyl-4-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2927808.png)

![N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)